Methyl 5-hexynoate
Description
Contextualization within Alkyne-Functionalized Esters for Synthetic Applications
Alkyne-functionalized esters, such as Methyl 5-hexynoate, are a pivotal class of compounds in organic synthesis. The presence of both an ester and an alkyne moiety within the same molecule provides two reactive centers that can be manipulated selectively or in concert to construct intricate molecular architectures. The alkyne group, with its carbon-carbon triple bond, is a hub of reactivity, amenable to a wide array of transformations including additions, cycloadditions, and coupling reactions. The ester group, on the other hand, can be readily hydrolyzed to a carboxylic acid or converted to other functional groups, adding another layer of synthetic versatility.
The strategic placement of the alkyne at the terminal position in this compound allows for facile participation in reactions like the Sonogashira coupling, which is instrumental in forming carbon-carbon bonds. acs.org This characteristic positions this compound as a valuable building block for the elongation of carbon chains and the introduction of the alkynyl group into more complex structures.
Role in Contemporary Organic Synthesis Methodologies
This compound has demonstrated its value in several modern synthetic strategies. One notable application is its use in the enantioselective total synthesis of natural products. For instance, it served as a key starting material in the highly enantioselective synthesis of (–)-lamenallenic acid, an axially chiral allene (B1206475). rsc.orgrsc.org This synthesis utilized an enantioselective allenylation of terminal alkynes (EATA) reaction, showcasing the ability of this compound to participate in sophisticated, stereocontrolled transformations. rsc.org
Furthermore, this compound is employed in the synthesis of other complex organic molecules. It has been used in the preparation of methyl (Z)-8-chlorooct-7-ene-5-ynoate through a reaction with (Z)-1,2-dichloroethane. thermofisher.inthermofisher.comfishersci.berheniumshop.co.ilchemicalbook.comthermofisher.com This highlights its role as a precursor to more functionalized and elaborate chemical structures. The compound has also been utilized in solid-phase synthesis, specifically in the preparation of alkenyldiarylmethane (ADAM) non-nucleoside HIV-1 reverse transcriptase inhibitors, where it was coupled to a resin-bound substrate via a Sonogashira reaction. acs.org
Overview of Research Trajectories for Alkynyl Carboxylic Acid Esters
The broader class of alkynyl carboxylic acid esters, to which this compound belongs, is at the forefront of several research trajectories in organic chemistry. A significant area of investigation is the development of new catalytic methods for their synthesis and functionalization. organic-chemistry.orgmdpi.com Gold-catalyzed and ruthenium-catalyzed hydrofunctionalization reactions of alkynes with carboxylic acids are being extensively explored to produce enol esters and lactones, which are important synthetic intermediates. mdpi.comuniovi.es
Another emerging trend is the use of alkynyl carboxylic acids and their esters in decarboxylative coupling reactions. researcher.life These reactions offer a novel way to form new carbon-carbon and carbon-heteroatom bonds. Research is also focused on the development of more efficient and sustainable methods for the synthesis of alkynes themselves, including from readily available starting materials like carboxylic acid esters. researchgate.net The versatility of the alkyne functional group continues to inspire the development of novel synthetic methodologies, ensuring that compounds like this compound will remain central to the advancement of organic synthesis. rsc.orgnih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C7H10O2 | fishersci.berheniumshop.co.il |
| Molecular Weight | 126.16 g/mol | thermofisher.inthermofisher.comrheniumshop.co.il |
| CAS Number | 77758-51-1 | thermofisher.comfishersci.be |
| Boiling Point | 60°C to 62°C (at 10 mmHg) | thermofisher.in |
| Refractive Index | 1.434 | thermofisher.in |
| IUPAC Name | methyl hex-5-ynoate | fishersci.be |
| SMILES | COC(=O)CCCC#C | fishersci.be |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl hex-5-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h1H,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZULAZTXJLWELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77758-51-1 | |
| Record name | 77758-51-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for Methyl 5 Hexynoate and Its Derivatives
Established Synthetic Pathways to Methyl 5-Hexynoate
The preparation of this compound is commonly achieved through well-established chemical transformations, primarily involving esterification of the corresponding carboxylic acid or the conversion of suitable precursor molecules.
Esterification Reactions for this compound Synthesis
A primary and straightforward route to this compound is the esterification of 5-hexynoic acid. organic-chemistry.orgorganic-chemistry.orgsioc-journal.cn This reaction typically involves the treatment of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.
One documented method involves the use of Dowex 50W-X8, a strongly acidic cation-exchange resin, as a catalyst. In this procedure, 5-hexynoic acid is stirred with the resin in methanol at room temperature, yielding this compound in good yield (75%). nih.govoup.com This method presents a green and efficient alternative to traditional acid catalysts. Another approach utilizes p-toluenesulfonic acid as the catalyst for the esterification. researchgate.net
Alternatively, esterification can be accomplished using coupling agents. For instance, the reaction of 5-hexynoic acid with methanol can be mediated by dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), affording this compound in a 77% yield. rsc.orgoup.com
Conversion from Precursor Molecules (e.g., 1-Pentyne)
This compound can be synthesized from simpler, more readily available precursors like 1-pentyne (B49018) through a multi-step sequence. rsc.orgoup.com A common strategy involves the initial conversion of 1-pentyne to an intermediate that is subsequently oxidized and esterified.
A representative synthesis begins with the transformation of 1-pentyne into 5-hexyn-1-ol (B123273). rsc.orgoup.com This alcohol is then oxidized to the corresponding carboxylic acid, 5-hexynoic acid. The final step is the esterification of 5-hexynoic acid to yield this compound, as described in the preceding section. rsc.orgoup.com
Aerobic Oxidation Reactions in this compound Synthesis
A key step in the synthesis of this compound from 1-pentyne is the oxidation of the intermediate 5-hexyn-1-ol to 5-hexynoic acid. rsc.orgoup.comrsc.orgorganic-chemistry.org Modern synthetic methods favor the use of environmentally benign and efficient aerobic oxidation reactions.
One such method employs a catalytic system of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and potassium chloride (KCl) under an atmosphere of oxygen or air. rsc.orgoup.com This iron-catalyzed aerobic oxidation provides 5-hexynoic acid in high yields (85-86%). rsc.orgoup.com This approach is part of a broader strategy for the enantioselective total synthesis of natural products like lamenallenic acid, where this compound serves as a crucial building block. rsc.orgoup.comrsc.org
Advanced Synthetic Approaches to Alkynyl Esters Structurally Related to this compound
The synthesis of more complex alkynyl esters that are structurally related to this compound often requires advanced catalytic methods. These techniques offer high efficiency, selectivity, and the ability to introduce molecular complexity, including chirality.
Palladium-Catalyzed Coupling Reactions in Alkynyl Ester Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including those found in alkynyl esters. The Sonogashira coupling, in particular, is a widely used method for the synthesis of alkynes. organic-chemistry.orgwikipedia.org
The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org This methodology has been applied in the synthesis of complex molecules where a substituted alkyne is required. For instance, this compound itself has been used as the alkyne component in Sonogashira couplings with substituted aromatic bromides to generate more complex ester derivatives. nih.gov
Recent advancements in palladium catalysis have led to the development of related C-C bond-forming reactions for the synthesis of alkynyl esters. One such method is the palladium-catalyzed intermolecular alkynylcarbonylation of unactivated alkenes, which provides efficient access to β-alkynylcarboxylic esters. rsc.orgrsc.org Another innovative approach is the palladium-catalyzed decarbonylative alkynylation of aromatic esters with terminal alkynes, which allows for a halogen-free Sonogashira-type coupling. oup.comoup.com
These palladium-catalyzed methods offer significant advantages in terms of functional group tolerance and reaction conditions, enabling the synthesis of a diverse range of alkynyl esters.
Enantioselective Synthesis Techniques for Chiral Hexynoate Derivatives
The synthesis of chiral molecules in an enantiomerically pure form is a major focus of modern organic chemistry. wikipedia.org Enantioselective synthesis aims to produce a specific stereoisomer of a chiral compound, which is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological activities. wikipedia.org Several strategies have been developed for the asymmetric synthesis of chiral esters, which can be applied to the preparation of chiral hexynoate derivatives.
These approaches often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. wikipedia.org For example, enantioselective catalysis can be used to create chiral centers in a molecule with high enantiomeric excess. This can be achieved through various transformations, such as asymmetric hydrogenation, dihydroxylation, or allylic alkylation. sioc-journal.cnresearchgate.netchemrxiv.org
In the context of esters, catalytic asymmetric synthesis of chiral allylic esters has been achieved from prochiral allylic alcohols. nih.gov This involves an enantioselective S_N2' substitution with a carboxylic acid in the presence of a chiral palladium(II) catalyst. nih.gov Another approach involves the enantioselective protonation of catalytically generated chiral enolates to produce α-chloroesters with good enantioselectivity. nih.gov While not specific to hexynoates, these principles of asymmetric catalysis are broadly applicable.
Chiral pool synthesis, which utilizes readily available chiral starting materials, is another effective strategy. wikipedia.org Furthermore, rhodium-catalyzed chelation-controlled [2+2+2] cycloaddition reactions have been developed for the enantioselective synthesis of axially chiral styrene-carboxylic esters. nih.gov These advanced techniques provide the means to access a wide array of optically active hexynoate derivatives and related structures.
Chemo- and Regioselective Synthesis of Substituted Hexynoates
The controlled synthesis of substituted hexynoates often relies on reactions that proceed with high chemo- and regioselectivity, allowing for the modification of one part of the molecule while leaving other functional groups intact. A notable example is the Enantioselective Allenylation of Terminal Alkynes (EATA) reaction. rsc.orgrsc.org
In a reported synthesis, this compound serves as the terminal alkyne component in a reaction with an aldehyde, (E)-10-dodecenal. rsc.orgrsc.org This reaction, catalyzed by CuBr₂ in the presence of a chiral prolinol ligand, demonstrates excellent chemoselectivity. rsc.org The reaction selectively forms an allene (B1206475) at the alkyne position without affecting the ester functional group of the this compound or the double bond in the aldehyde partner. rsc.orgrsc.org This tolerance for functional groups is a key advantage in complex molecule synthesis. rsc.org The methodology is also highly enantioselective, affording the desired axially chiral allene product in high enantiomeric excess (ee). rsc.orgrsc.org
The synthesis of the required this compound itself can be accomplished in a multi-step sequence starting from 1-pentyne. This precursor is converted to 5-hexyn-1-ol, which is then oxidized to 5-hexynoic acid. rsc.orgrsc.org The final esterification step with methanol yields this compound. rsc.orgrsc.org
Table 1: Key Steps in the Synthesis and Selective Reaction of this compound
| Step | Reactant(s) | Key Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Oxidation | 5-hexyn-1-ol | Fe(NO₃)₃·9H₂O/TEMPO/KCl, O₂ | 5-Hexynoic acid | 85-86% | rsc.orgrsc.org |
| Esterification | 5-Hexynoic acid, MeOH | DCC, DMAP, CH₂Cl₂ | This compound | 77% | rsc.orgrsc.org |
Preparation of Functionalized this compound Analogues
Functionalized analogues of this compound are crucial for various applications, including polymer chemistry and bioconjugation. The introduction of functional groups like azides or the use of protecting groups such as silyl (B83357) ethers allows for further, highly specific transformations.
The incorporation of an azide (B81097) moiety into a hexynoate framework creates a versatile monomer for "click chemistry," particularly the Azide-Alkyne Cycloaddition (AAC). mdpi.comnih.gov Research has focused on derivatives like t-butyl 4-azido-5-hexynoate (tBuAH), a monomer containing both an azide and an alkyne group. mdpi.comresearchgate.net
The cycloaddition of such monomers can be directed to form specific regioisomers depending on the catalyst used. mdpi.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) leads regioselectively to 1,4-disubstituted 1,2,3-triazole rings. mdpi.comresearchgate.net
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) preferentially yields 1,5-disubstituted 1,2,3-triazoles. mdpi.comresearchgate.net
This catalytic control over regioselectivity is fundamental for designing polymers with specific structures and properties. mdpi.com For instance, the RuAAC polymerization of tBuAH was investigated to produce dense 1,2,3-triazole oligomers consisting mainly of 1,5-disubstituted units. mdpi.comresearchgate.net
In multi-step organic syntheses involving hexynoates, protecting groups are often essential to prevent unwanted side reactions of sensitive functional groups, such as alcohols. libretexts.org Silyl ethers are among the most common and versatile protecting groups for hydroxyls due to their ease of installation, stability across a range of reaction conditions, and selective removal. libretexts.orgtotal-synthesis.com
The process involves three key stages: protection, reaction, and deprotection. libretexts.org
Protection: An alcohol is reacted with a chlorotrialkylsilane (e.g., tert-butyldimethylsilyl chloride, TBS-Cl) in the presence of a base like imidazole (B134444) to form a stable trialkylsilyl ether. libretexts.orgtotal-synthesis.com
Reaction: Subsequent chemical transformations, such as the modification or construction of the hexynoate backbone, can be performed without affecting the protected hydroxyl group. libretexts.org
Deprotection: The silyl ether is removed, typically using a fluoride (B91410) ion source like tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF), to regenerate the original alcohol. harvard.edu
The stability of the silyl ether is influenced by the steric bulk of the substituents on the silicon atom. This allows for differential protection and deprotection strategies in complex molecules. total-synthesis.com For example, a less bulky trimethylsilyl (B98337) (TMS) group can be removed under conditions that leave a more robust tert-butyldiphenylsilyl (TBDPS) group intact. total-synthesis.comresearchgate.net
Table 2: Common Silyl Protecting Groups and Relative Stability
| Protecting Group | Abbreviation | Common Reagent for Protection | Relative Stability to Acid | Reference |
|---|---|---|---|---|
| Trimethylsilyl | TMS | TMS-Cl | 1 | total-synthesis.com |
| Triethylsilyl | TES | TES-Cl | ~60 | total-synthesis.com |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBS-Cl | ~20,000 | total-synthesis.com |
| Triisopropylsilyl | TIPS | TIPS-Cl | ~700,000 | total-synthesis.com |
The terminal alkyne of this compound is a key handle for derivatization, enabling its attachment to other molecules, including biomolecules, a process known as bioconjugation. nih.gov These reactions often leverage the efficiency and specificity of "click chemistry." nsf.gov
One application involves the synthesis of functionalized polymers for biomedical use. This compound can be reacted with serinol to produce an alkyne-functionalized monomer, N-(5-hexynoamido)-1,3-propanediol. nsf.govacs.org This monomer can then be copolymerized to create polyesters with pendant alkyne groups. These polymers can be cross-linked through a subsequent thiol-yne click reaction to form soft, degradable elastomers with properties suitable for soft tissue applications. nsf.govacs.org
Another strategy for derivatization is the Sonogashira coupling reaction. In one study, this compound was coupled with an iodinated trityl derivative in the presence of palladium and copper catalysts. researchgate.net This method allows for the stable attachment of the hexynoate moiety to a larger molecular scaffold, which can be designed for applications such as mass-spectrometric tags for proteomics. researchgate.net
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| (E)-10-dodecenal |
| 1-pentyne |
| 5-Hexynoic acid |
| 5-hexyn-1-ol |
| t-butyl 4-azido-5-hexynoate |
| CuBr₂ (Copper(II) bromide) |
| DCC (N,N'-Dicyclohexylcarbodiimide) |
| DMAP (4-Dimethylaminopyridine) |
| Fe(NO₃)₃·9H₂O (Iron(III) nitrate nonahydrate) |
| Imidazole |
| This compound |
| Methyl lamenallenate |
| Serinol |
| N-(5-hexynoamido)-1,3-propanediol |
| TBAF (Tetrabutylammonium fluoride) |
| TBS-Cl (tert-butyldimethylsilyl chloride) |
| TBDPS-Cl (tert-butyldiphenylsilyl chloride) |
| TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) |
| TES-Cl (Triethylsilyl chloride) |
| TIPS-Cl (Triisopropylsilyl chloride) |
Mechanistic Investigations of Reactions Involving Methyl 5 Hexynoate
Reaction Mechanisms in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Methyl 5-Hexynoate Analogs
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction, a variation of the Huisgen 1,3-dipolar cycloaddition, proceeds under mild conditions with high yields. wikipedia.orgscielo.br The mechanism, however, is complex, involving multiple steps and copper(I) acetylide intermediates of varying structures. nih.gov
Initially, it was proposed that the reaction follows a stepwise mechanism involving a monomeric copper(I) acetylide complex. mdpi.com This was a departure from the concerted mechanism of the uncatalyzed thermal cycloaddition. mdpi.com Density functional theory (DFT) studies have supported a stepwise process, which also helps to explain the reaction's regioselectivity and rapid kinetics, especially in aqueous environments. mdpi.com More recent investigations and computational studies suggest a dinuclear copper mechanism is the currently accepted model for the CuAAC reaction. nih.gov The reaction is compatible with a range of functional groups, including esters like that in this compound. beilstein-journals.org
A general representation of the CuAAC reaction is the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides, a process that is significantly accelerated and made regioselective by the copper(I) catalyst, in contrast to the thermal reaction which yields mixtures of 1,4- and 1,5-regioisomers. nih.gov
The efficiency of the CuAAC reaction is profoundly influenced by the copper catalyst system, which includes the copper source and coordinating ligands. beilstein-journals.org While finding an inactive copper(I) catalyst is challenging, optimizing its performance through ligand selection is a key area of research. nih.gov Ligands serve several critical functions: they can prevent the formation of inactive polynuclear copper(I) acetylides, facilitate the coordination of the azide (B81097) to the copper center, and enhance the solubility of the copper complex. nih.gov
The choice of ligand can dramatically affect the reaction rate and chemoselectivity. nih.gov For instance, certain amine-based chelating ligands are thought to actively participate in the catalytic cycle through metal binding. nih.gov In contrast, ligands like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089) derivatives can completely shut down catalysis if present in excess. beilstein-journals.org Some ligands, such as triphenylphosphine, can also act as reducing agents, converting Cu(II) to the catalytically active Cu(I) state, which is particularly useful in organic media. beilstein-journals.org The stability of the Cu(I) oxidation state is crucial, and additives like sodium ascorbate (B8700270) are often used to prevent oxidation, especially in biological applications. nih.gov
Recent developments have focused on creating well-defined, molecularly defined copper(I) catalysts. nih.gov These offer the advantage of tunable characteristics based on experimental needs and allow for more detailed kinetic studies to further elucidate the reaction mechanism. nih.gov The counter-ion associated with the copper complex can also influence catalytic activity, with some studies showing that nitrate (B79036) salts exhibit high efficiency. mdpi.com
Table 1: Influence of Copper Catalyst Systems on CuAAC Reactions
| Catalyst System | Ligand Type | Role of Ligand/Additive | Impact on Reaction |
|---|---|---|---|
| CuSO₄/Sodium Ascorbate | None (in situ reduction) | Reduces Cu(II) to Cu(I) | Standard, effective conditions, especially in aqueous media. beilstein-journals.org |
| Cu(I) salt with Amine Ligands | Chelating Amines | Prevents catalyst deactivation, improves solubility. nih.gov | Enhances reaction rates and efficiency. nih.gov |
| Cu(II) salt with Triphenylphosphine | Phosphine (B1218219) | Acts as both ligand and reducing agent. beilstein-journals.org | Enables reaction in organic media. beilstein-journals.org |
| [Cu(PPh₃)₂]NO₃ | Phosphine | Stabilizes Cu(I) | Effective catalyst in various solvents and neat conditions. beilstein-journals.org |
| Cu(I) with Betaine | Zwitterionic | Accelerates reaction in aqueous medium. | Allows for very low ppm levels of copper catalyst. rsc.org |
| Cationic heteroleptic aryl-BIAN-copper(I) complexes | BIAN and PPh₃ | Stabilizes Cu(I) center | Active catalysts under neat conditions at room temperature. mdpi.com |
A defining feature of the CuAAC reaction is its high regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.govbeilstein-journals.org This is a significant advantage over the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers because the activation barriers for the formation of both are very close. wikipedia.orgmdpi.com The regioselectivity of the copper-catalyzed reaction is a direct consequence of the stepwise mechanism involving copper acetylide intermediates. scielo.brmdpi.com
While the CuAAC of terminal alkynes is highly regioselective for the 1,4-isomer, other metal catalysts can lead to different outcomes. For instance, ruthenium cyclopentadienyl (B1206354) complexes catalyze the formation of the complementary 1,5-disubstituted 1,2,3-triazoles. nih.gov In the context of polymerization of monomers like t-butyl 4-azido-5-hexynoate, a derivative of this compound, the choice of catalyst dictates the structure of the resulting polymer. CuAAC polymerization yields poly(tBuAH) with exclusively 1,4-disubstituted triazole units. mdpi.com
Stereospecificity, the retention of the stereochemistry of the reactants in the product, is another important aspect of cycloaddition reactions. 1,3-dipolar cycloadditions are generally stereospecific, with the configuration of both the dipole and the dipolarophile being retained in the product, which supports a concerted mechanism. wikipedia.org For the stepwise CuAAC, the stereochemical information from the reactants is also typically preserved in the triazole product.
Role of Copper Catalysts and Ligands in CuAAC Efficiency
Mechanistic Aspects of Huisgen Cycloaddition Polymerization of Hexynoate Derivatives
The Huisgen 1,3-dipolar cycloaddition can be employed for polymerization when a monomer contains both an azide and a terminal alkyne functionality. mdpi.com This process, particularly when catalyzed, allows for the synthesis of polymers with regularly repeating 1,2,3-triazole units in the backbone. A monomer such as t-butyl 4-azido-5-hexynoate (tBuAH), an analog of this compound, has been designed for this purpose. mdpi.comosaka-u.ac.jp
The mechanism of polymerization mirrors the small molecule cycloaddition. In the case of CuAAC polymerization, the reaction proceeds via the established copper-catalyzed cycle to exclusively form 1,4-linked triazole units. mdpi.com This results in a highly regular polymer structure. In contrast, thermal Huisgen cycloaddition polymerization of the same monomer leads to a polymer containing a mixture of 1,4- and 1,5-disubstituted triazole units, reflecting the lack of regiocontrol in the uncatalyzed reaction. mdpi.com
In the absence of a catalyst, the regioselectivity of the Huisgen cycloaddition can be influenced by the reaction conditions, including the solvent. For the thermal Huisgen cycloaddition polymerization of t-butyl 4-azido-5-hexynoate, a notable correlation has been observed between the permittivity (a measure of polarity) of the solvent and the ratio of regioisomers in the resulting polymer. mdpi.com
Specifically, the fraction of the 1,4-disubstituted triazole unit (f₁,₄) was found to decrease as the permittivity of the solvent increased. mdpi.com This suggests that more polar solvents favor the formation of the 1,5-regioisomer. This solvent effect on regioselectivity is a key consideration in controlling the microstructure of polymers synthesized via uncatalyzed cycloaddition. Theoretical studies on other 1,3-dipolar cycloadditions have also shown that solvent effects can influence activation barriers and the stability of transition states, thereby affecting regioselectivity. researchgate.net
Table 2: Effect of Solvent Permittivity on Regioisomer Formation in HC Polymerization of tBuAH
| Solvent | Permittivity (ε) | Fraction of 1,4-unit (f₁,₄) |
|---|---|---|
| Dioxane | 2.2 | 0.61 |
| Tetrahydrofuran (THF) | 7.6 | 0.58 |
| Acetone | 20.7 | 0.49 |
| N,N-Dimethylformamide (DMF) | 36.7 | 0.45 |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 0.38 |
Data derived from studies on t-butyl 4-azido-5-hexynoate (tBuAH). mdpi.com
Mechanistic Studies of Allenylation Reactions Utilizing this compound
Allenylation reactions are powerful methods for the synthesis of allenes, which are molecules containing two cumulative double bonds. The allenylation of terminal alkynes, such as this compound, with aldehydes provides a direct route to functionalized allenes. researchgate.net These reactions are often mediated by copper salts. researchgate.net
The general mechanism for the copper-mediated allenylation of terminal alkynes involves the reaction of a 1-alkyne, an aldehyde, and an amine. The process is believed to proceed through the formation of a copper acetylide intermediate, which then reacts with the aldehyde. researchgate.net
Achieving enantioselectivity in allenylation reactions is a significant goal, leading to the synthesis of chiral allenes. The Enantioselective Allenylation of Terminal Alkynes (EATA) has been developed for this purpose. researchgate.net These reactions often employ a chiral ligand or a chiral amine to induce asymmetry. researchgate.net
One strategy involves using a chiral amine, such as (S)- or (R)-α,α-diphenylprolinol, in conjunction with a copper catalyst. researchgate.net The chiral amine plays a crucial role in the enantioselective step. Another approach is the "chiral ligand" strategy, where a non-chiral amine is used with a chiral ligand complexed to the metal catalyst. researchgate.net
Recent advancements have identified catalytic systems, such as a mix of copper halides (CuCl/CuBr₂), that can effectively catalyze the EATA reaction of terminal alkynes with 2-alkynals. nih.govresearchgate.net Mechanistic studies, including DFT calculations, have been employed to understand the regioselectivity of subsequent steps, such as 1,5-hydride transfer, which can occur after the initial allenylation. nih.gov The EATA reaction has been successfully applied in the synthesis of natural products, demonstrating its synthetic utility. researchgate.net For example, lamenallenic acid has been synthesized with high enantiomeric excess and E/Z selectivity starting from this compound, utilizing an EATA reaction as a key step. researchgate.net
Chiral Source Influence on Reaction Stereochemistry
The stereochemical outcome of chemical reactions involving this compound can be significantly influenced by the presence of a chiral source. This is particularly evident in transition metal-catalyzed reactions, where the use of chiral ligands can direct the formation of a specific stereoisomer. The principles of stereochemistry, such as chirality and the distinction between enantiomers and diastereomers, are fundamental to understanding these processes. researchgate.net Chiral ligands create a chiral environment around the metal center, leading to a diastereomeric transition state that favors the formation of one enantiomer over the other. snnu.edu.cn
In the context of reactions with this compound, the choice of chiral ligand is critical for achieving high enantioselectivity. For instance, in palladium-catalyzed reactions, different phosphine-based ligands can lead to vastly different stereochemical and regiochemical outcomes. acs.org The structure of the chiral ligand, including its steric bulk and electronic properties, dictates the spatial arrangement of the reactants in the transition state, thereby controlling the stereochemistry of the product.
An example of this can be seen in the palladium-catalyzed annulation of aryliodoniums with alkynes like this compound. The use of different phosphine ligands can switch the chemoselectivity of the reaction, leading to either N- or O-cyclized products. While this particular study focused on chemoselectivity, the principles of ligand influence are directly applicable to stereoselectivity. By employing chiral versions of these ligands, it is possible to induce asymmetry in the final product.
The following table illustrates the impact of different catalyst systems, which can include chiral ligands, on the outcome of reactions involving terminal alkynes such as this compound.
| Catalyst System | Reactants | Product Type | Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ / CuI | 3-Butyn-1-ol | Annulation Product | 36 | Demonstrates the baseline reactivity for O-chemoselective cyclization. acs.org |
| Pd(dppf)Cl₂ / CuI | 3-Butyn-1-ol | Annulation Product | 33 | Shows that a change in the phosphine ligand (dppf vs. PPh₃) can alter the yield and potentially the selectivity. acs.org |
| Pd(PPh₃)₂Cl₂ / CuI | This compound | Annulation Product | 31 | Indicates similar reactivity of this compound under these conditions. acs.org |
| Pd(dppf)Cl₂ / CuI | This compound | Annulation Product | 42 | The use of dppf as a ligand improves the yield of the O-chemoselective product with this compound. acs.org |
This table is illustrative of how ligand choice affects reaction outcomes. In enantioselective variants of these reactions, chiral ligands would be used to control the stereochemistry.
Furthermore, the enantioselective synthesis of more complex molecules from this compound has been achieved through strategies that introduce chirality at a key step. For example, the synthesis of an enantiomerically pure epoxide from this compound involved an enantioselective dihydroxylation, followed by an enantioselective hydrolysis of the resulting epoxide. researchgate.net This highlights that the influence of a chiral source is not limited to the direct reaction of the alkyne but can be a critical part of a multi-step synthesis originating from this compound.
Radical Reactions and this compound
This compound can also participate in radical reactions, a class of transformations that proceed through intermediates with unpaired electrons. wikipedia.org These reactions are often initiated by the generation of a radical species, which can then react with the alkyne moiety of this compound. A common type of radical reaction involving compounds like this compound is radical cyclization. wikipedia.orgnih.gov
In a typical radical cyclization, a radical is generated at a position that allows it to attack the triple bond within the same molecule, leading to the formation of a cyclic product. wikipedia.org For a substrate like this compound, this would typically involve the formation of a radical at a carbon atom in the chain, followed by an intramolecular attack on the alkyne. The regioselectivity of this cyclization is governed by Baldwin's rules, with 5-exo cyclizations generally being favored for 5-hexenyl radicals and their analogues. wikipedia.org
An example of a reaction where a radical pathway is proposed involves the coupling of this compound with other molecules. For instance, the coupling with a chloride has been described, and such reactions can sometimes proceed through radical intermediates, especially when transition metals are involved. theses.cz In such a mechanism, the metal catalyst could facilitate the formation of a radical species that then engages in further reactions.
The following table provides an overview of reaction types involving radical intermediates that are relevant to the chemistry of this compound.
| Reaction Type | Radical Intermediate | Key Features | Potential Application to this compound |
| Radical Cyclization | Alkyl Radical | Formation of 5- or 6-membered rings. Often proceeds with high stereoselectivity. wikipedia.orgnih.gov | Intramolecular cyclization to form cyclopentane (B165970) or cyclohexane (B81311) derivatives. |
| Intermolecular Radical Addition | Phenyl or other Carbon-centered Radicals | Addition of a radical across the triple bond. | Functionalization of the alkyne group with various substituents. |
| Phenoxy Radical Coupling | Phenoxy Radical | Bimolecular coupling to form complex structures. theses.cz | Could be used to couple this compound to phenolic compounds. theses.cz |
While specific, detailed mechanistic studies on radical reactions of this compound are not extensively documented in the provided search results, the general principles of radical chemistry strongly suggest its viability as a substrate in such transformations. The presence of the terminal alkyne provides a reactive site for the addition of radical species, opening up pathways for the synthesis of a variety of linear and cyclic compounds.
Applications of Methyl 5 Hexynoate in Advanced Chemical Research
Role in Click Chemistry and Bioorthogonal Labeling
The terminal alkyne group in methyl 5-hexynoate is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency, selectivity, and biocompatibility have made it a powerful tool for labeling and modifying biological molecules and materials.
Functionalization of Biomolecules and Materials via CuAAC
The CuAAC reaction enables the covalent attachment of this compound to molecules containing an azide (B81097) group. This strategy has been widely employed for the functionalization of a variety of entities, including biomolecules and polymers. For instance, derivatives of 4-azido-5-hexynoate have been used to create dense triazole polymers through CuAAC polymerization. osaka-u.ac.jpresearchgate.net This approach allows for the synthesis of polymers with well-defined structures and functionalities. The resulting triazole-containing polymers have potential applications in material science and biomedicine.
The versatility of CuAAC with alkyne-tagged molecules like this compound extends to the modification of biological macromolecules. This technique allows for the site-specific introduction of probes or other functional moieties onto proteins and other biomolecules, facilitating detailed studies of their structure and function. researchgate.net
Development of Bioorthogonal Reporters for Biological Systems
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. This compound and its corresponding acid, 5-hexynoic acid, serve as valuable bioorthogonal reporters. These molecules can be metabolically incorporated into cellular components, and their alkyne handle can then be used for subsequent detection and analysis via click chemistry. researchgate.netuga.edu
For example, cells can be cultured with alkynyl acetate (B1210297) analogues like sodium 5-hexynoate. researchgate.netuga.eduacs.org These reporters are processed by the cell's metabolic machinery and incorporated into proteins, effectively tagging them for further investigation. researchgate.netuga.edu This labeling strategy is time- and dose-dependent and has been successfully applied in various cell types, including Jurkat T cells. uga.eduacs.org The tagged biomolecules can then be visualized using fluorescent probes or enriched for identification through mass spectrometry. researchgate.netresearchgate.net
Applications in Protein Acylation Studies and Metabolomics
Protein acylation, a crucial post-translational modification, can be investigated using bioorthogonal chemical reporters derived from this compound. 5-Hexynoic acid has been utilized as a chemical reporter to study fatty acid synthase (FASN)-dependent protein acylation. caymanchem.comscholaris.cabiorxiv.org This compound can be used to label proteins at acylation sites, which can then be conjugated to fluorescent probes or biotin (B1667282) via click chemistry for identification. caymanchem.com
Specifically, 5-hexynoic acid (also referred to as Alk-4) has been shown to be a reliable reporter for FASN-dependent protein acylation. scholaris.cabiorxiv.org It can be used to distinguish between fatty acyl adducts from exogenous sources versus those synthesized de novo by FASN. biorxiv.org This tool is instrumental in understanding the role of FASN-mediated protein fatty acylation in various cellular processes and pathologies. biorxiv.org Furthermore, alkynyl-acetyl-CoA analogues, such as 5-hexynoyl-CoA, have been shown to be effective substrates for lysine (B10760008) acetyltransferases like p300, enabling the monitoring of protein acetylation in vitro. researchgate.netresearchgate.net
Building Block in the Synthesis of Complex Organic Molecules
The chemical structure of this compound makes it an ideal starting material or intermediate in the synthesis of more complex organic molecules, including natural products and biologically active compounds.
Precursor for Natural Product Total Synthesis (e.g., Lamenallenic Acid)
This compound has been successfully employed as a key building block in the total synthesis of the naturally occurring axially chiral allene (B1206475), lamenallenic acid. rsc.orgrsc.org In a notable synthetic route, lamenallenic acid was synthesized with high enantiomeric excess and E/Z selectivity from this compound and (E)-10-dodecenal. rsc.orgrsc.org This synthesis highlights the utility of this compound in constructing complex stereochemical features found in natural products. The synthesis involved an enantioselective allenylation of terminal alkynes (EATA) reaction. rsc.orgrsc.org
Synthesis of Eicosanoid Synthons
Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids and are involved in a wide range of physiological processes. wikipedia.orgyoutube.com this compound serves as a valuable synthon in the preparation of key intermediates for the synthesis of various eicosanoids. For example, it has been used in the synthesis of methyl (5Z,8S)-8,9-epoxynon-5-enoate, a known synthon for constanolactones and hepoxilins. researchgate.net It has also been utilized as one of three key synthons in the preparation of a tetraacetylenic precursor for 8-oxo-ETE, an eicosanoid. molaid.com Furthermore, copper-mediated cross-coupling of this compound has been a step in the synthesis of methyl-substituted arachidonic acid analogues, which are templates for novel endocannabinoids. nih.gov
Fabrication of Advanced Polymeric Materials
This compound serves as a critical building block in the fabrication of advanced polymeric materials, particularly soft elastomers designed for biomedical applications. Its terminal alkyne group provides a versatile handle for cross-linking reactions, most notably thiol-yne "click" chemistry.
A key example is the synthesis of an alkyne-functionalized copolyester, poly(alkyne serinol)-ran-propanediol-co-sebacate (PAPS). acs.org In this process, this compound is first reacted with serinol in a neat mixture to produce an alkyne-functionalized serinol derivative, N-(5-hexynoamido)-1,3-propanediol. acs.orgresearchgate.net This monomer is then incorporated into a polyester (B1180765) backbone alongside 1,3-propanediol (B51772) and sebacic acid via melt polycondensation. acs.org This method is advantageous as it avoids the use of toxic catalysts and coupling agents. acs.orgresearchgate.net
The resulting PAPS elastomer possesses alkyne groups that can be rapidly cross-linked under a low-power UV lamp in the presence of a thiol-containing crosslinker, a reaction triggered by thiol-yne click chemistry. acs.org The mechanical properties of the final elastomer are tunable and can be made similar to those of human soft tissues. acs.org Furthermore, these materials exhibit in vitro degradability and good cytocompatibility, making them promising for tissue engineering and other biomedical uses. acs.org
Table 1: Characterization of Poly(alkyne serinol)-ran-propanediol-co-sebacate (PAPS)
| Property | Value | Source |
|---|---|---|
| Synthesis Method | Melt Polycondensation | acs.orgresearchgate.net |
| Functional Monomer | N-(5-hexynoamido)-1,3-propanediol (from this compound) | acs.orgresearchgate.net |
| Cross-linking Chemistry | Thiol-yne Click Chemistry (UV-triggered) | acs.org |
| Key Properties | Tunable mechanical properties, in vitro degradability, good cytocompatibility | acs.org |
Design of Drug-Linker Conjugates in Pharmaceutical Sciences
In pharmaceutical sciences, this compound functions as a precursor in the design of sophisticated linkers for drug conjugates, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates. These conjugates combine the targeting ability of a biological molecule with the cytotoxic effect of a chemotherapy drug. google.com
A notable application involves the synthesis of a pH-sensitive polypeptide-drug conjugate designed to combat chemotherapeutic resistance in colon cancer. nih.gov In this work, the anti-PD-L1 polypeptide PPA1 was conjugated to the anticancer drug doxorubicin (B1662922) (DOX) using a linker derived from this compound. nih.gov
The synthesis begins with the conversion of 5-hexynoic acid to this compound. nih.gov The ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form hex-5-ynehydrazide. This acyl hydrazide intermediate is subsequently coupled with doxorubicin to create a pH-sensitive hydrazone bond, yielding a hydrazine-DOX molecule that retains the terminal alkyne group for further conjugation. nih.gov This alkyne group is then used to attach the targeting peptide, PPA1, completing the PPA1-DOX conjugate. nih.gov The resulting conjugate is designed to be stable in circulation but to release the doxorubicin payload in the acidic tumor microenvironment, thereby enhancing targeted drug delivery and potentially overcoming drug resistance. nih.gov
Table 2: Synthetic Steps for PPA1-DOX Conjugate Involving this compound
| Step | Reactants | Product | Purpose | Source |
|---|---|---|---|---|
| 1 | 5-hexynoic acid, Methanol (B129727), DCC, DMAP | This compound | Esterification of the carboxylic acid | nih.gov |
| 2 | This compound, Hydrazine hydrate | Hex-5-ynehydrazide | Formation of the acyl hydrazide | nih.gov |
| 3 | Hex-5-ynehydrazide, Doxorubicin | Hydrazine-DOX | Creation of a pH-sensitive hydrazone linker with a terminal alkyne | nih.gov |
| 4 | Hydrazine-DOX, PPA1 peptide | PPA1-DOX | Conjugation of the drug-linker to the targeting peptide | nih.gov |
Development of Functionalized Biomaterials (e.g., Starch Derivatives)
The chemical modification of natural biomaterials like starch is a significant area of research aimed at improving their native properties for applications in food science and biomedicine. mdpi.com The terminal alkyne of this compound makes it a suitable reagent for the functionalization of such biomaterials through highly efficient and specific "click" reactions.
Starch possesses three active hydroxyl groups per anhydroglucose (B10753087) unit, which serve as sites for chemical modification. mdpi.com One of the most powerful methods for such modification is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click reaction. This reaction creates a stable triazole linkage between an alkyne-functionalized molecule and an azide-modified substrate.
While direct studies using this compound for starch modification are not detailed, the strategy is well-established. The process would involve first introducing azide groups onto the starch backbone. The azide-modified starch could then be reacted with this compound via the CuAAC reaction. This covalent attachment would introduce the hexynoate moiety, which could impart new properties, such as hydrophobicity, or provide a handle for further functionalization. Research has demonstrated the synthesis of novel cationic 1,2,3-triazole functionalized starch derivatives using this click chemistry approach with other terminal alkynes, successfully improving properties like antioxidant activity. mdpi.com This highlights the potential and applicability of using alkyne-bearing molecules like this compound to develop advanced, functionalized starch-based materials. mdpi.com
Catalysis and Ligand Design with this compound Derivatives
Derivatives of this compound are valuable participants in metal-catalyzed reactions, particularly in the synthesis of complex molecules and ligands. The terminal alkyne group is highly reactive in cross-coupling reactions, most notably the Sonogashira coupling.
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis and is catalyzed by a combination of palladium and copper complexes. google.com For instance, this compound has been used as a reactant in a Sonogashira coupling with 5-bromo-2-methylthiopyrimidine. google.com This reaction, catalyzed by bis(triphenylphosphine)palladium(II) dichloride and cuprous iodide, efficiently creates a new carbon-carbon bond, linking the hexynoate structure to a pyrimidine (B1678525) ring. google.com The resulting molecule can serve as a more complex building block or a linker for bioactive conjugates. google.com
This utility in forming complex structures is further highlighted in the synthesis of precursors for polycyclic natural products. researchgate.net A 5-hexynoate derivative was prepared and utilized in a Sonogashira cross-coupling with a vinyl iodide to construct a key enynol intermediate. researchgate.net This intermediate was then subjected to a gold(I)-catalyzed cycloisomerization. researchgate.net The ability of hexynoate derivatives to participate reliably in such catalytic processes makes them important tools for chemists in designing and constructing intricate molecular architectures and specialized ligands.
Computational and Theoretical Chemistry Studies
Computational chemistry provides indispensable tools for understanding the electronic structure, reactivity, and reaction mechanisms of molecules like this compound and its derivatives at a level of detail that is often inaccessible through experimental methods alone.
Density Functional Theory (DFT) Calculations on Hexynoate Derivatives and Reaction Intermediates
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in computational chemistry for calculating molecular properties and predicting chemical reactivity. wikipedia.orgmdpi.com DFT calculations are used to determine properties based on the spatially dependent electron density of a molecule. wikipedia.org
In the context of hexynoate derivatives, which contain reactive alkyne and ester functional groups, DFT is employed to understand their reactivity. For example, DFT calculations at the B3LYP/6-31G** level of theory have been used to develop models that predict the kinetic rate constants of α,β-unsaturated Michael acceptors, a class that includes alkynoate esters structurally related to hexynoate derivatives. researchgate.net Such models use computed descriptors like the local electrophilicity index to quantify reactivity at specific atoms. researchgate.net Theoretical studies on related molecules use DFT to analyze thermodynamic parameters, frontier molecular orbitals (HOMO-LUMO), and reactivity descriptors to explain stability, tautomerism, and reaction pathways. researchgate.netscirp.org These calculations can reveal the most likely sites for nucleophilic or electrophilic attack, predict the stability of reaction intermediates, and help rationalize experimental outcomes. researchgate.netnih.gov
Molecular Modeling for Reaction Mechanism Elucidation
Molecular modeling is employed to elucidate the step-by-step pathways of chemical reactions, including the identification of transient intermediates and transition states. The complex, multi-step syntheses involving this compound, such as its incorporation into drug-linker conjugates or its participation in metal-catalyzed cross-coupling reactions, present ideal cases for mechanistic investigation through molecular modeling. google.comnih.gov
For instance, understanding the precise mechanism of a Sonogashira coupling involving a hexynoate derivative or the cycloisomerization of a complex enynol catalyzed by gold requires detailed knowledge of the interactions between the substrate and the metal catalyst. google.comresearchgate.net While experimental studies can identify the products, molecular modeling can map out the entire reaction energy surface, clarifying the role of ligands, the geometry of intermediates, and the energetic barriers between steps. This detailed mechanistic insight is crucial for optimizing reaction conditions, improving yields, and designing new, more efficient catalytic systems for the transformation of this compound and other valuable chemical building blocks.
Analytical Techniques and Spectroscopic Characterization in Methyl 5 Hexynoate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of methyl 5-hexynoate. researchgate.netjchps.com Both ¹H NMR and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a wealth of structural information. jchps.com For this compound, the terminal alkyne proton (H-1) typically appears as a triplet, while the protons on the carbon chain and the methyl ester group exhibit distinct signals corresponding to their chemical environments.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. chemguide.co.uk The chemical shifts of the carbon atoms in this compound are indicative of their bonding environment, distinguishing between the sp-hybridized carbons of the alkyne, the sp³-hybridized carbons of the aliphatic chain, and the carbonyl carbon of the ester group. chemguide.co.uk In some studies, ¹³C NMR data for related compounds, such as methyl 6-(tributylstannyl)-5-hexynoate, show characteristic shifts for the carbons in the hexynoate chain. rsc.org
Table 1: Representative NMR Data for this compound and Related Compounds
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference |
|---|---|---|---|---|---|---|
| Methyl 6-(tributylstannyl)-5-hexynoate | ¹H | 3.67 | s | OCH₃ | rsc.org | |
| 2.47 | t | 7.5 | CH₂C=O | rsc.org | ||
| 2.32 | t | 6.8 | CH₂C≡C | rsc.org | ||
| 1.83 | tt | 7.5, 6.8 | C≡CCH₂CH₂ | rsc.org | ||
| Methyl 6-(tributylstannyl)-5-hexynoate | ¹³C | 173.35 | C=O | rsc.org | ||
| 109.99 | C-Sn | rsc.org | ||||
| 82.56 | C≡C-Sn | rsc.org | ||||
| 51.40 | OCH₃ | rsc.org | ||||
| 32.72 | CH₂C=O | rsc.org | ||||
| 24.26 | C≡CCH₂CH₂ | rsc.org | ||||
| 19.63 | t | JSn-C = 4.1 | Sn-CH₂CH₂ | rsc.org | ||
| Methyl 5-heptynoate | ¹H | 3.69 | s | OCH₃ | rsc.org | |
| 2.44 | t | 7.5 | CH₂C=O | rsc.org | ||
| 2.20 | tq | 4.8, 2.4 | CH₂C≡C | rsc.org | ||
| 1.84-1.76 | m | C≡CCH₂CH₂ | rsc.org | |||
| 1.77 | t | 2.4 | C≡CCH₃ | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. scienceready.com.au The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. scienceready.com.au
The molecular ion peak in the mass spectrum of this compound corresponds to its molecular weight, which is 126.15 g/mol . avantorsciences.comnih.gov Analysis of the fragmentation pattern provides further confirmation of the structure. scienceready.com.au Common fragmentation pathways for esters include cleavage of the C-O bond and the C-C bond adjacent to the carbonyl group. libretexts.org The resulting fragment ions produce a unique fingerprint in the mass spectrum, allowing for the unambiguous identification of the compound. scienceready.com.aunih.gov For instance, a peak at m/z 39 is often the most abundant peak in the GC-MS of this compound. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Technique | Parameter | Value | Reference |
|---|---|---|---|
| GC-MS | Molecular Weight | 126.15 g/mol | avantorsciences.comnih.gov |
| m/z Top Peak | 39 | nih.gov | |
| m/z 2nd Highest Peak | 43 | nih.gov |
Chromatography Techniques (HPLC, GC) for Purity Assessment and Separation
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to assess the purity of this compound and to separate it from reaction mixtures. researchgate.net
Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound. labproinc.com In GC, the sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. The purity of this compound is often specified as ≥94% or ≥95% as determined by GC. avantorsciences.comthermofisher.comlabscoop.com GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is a powerful combination for both quantification and identification. nih.govlabproinc.com
High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis and purification of this compound, especially in the context of reaction monitoring and purification of less volatile derivatives. tandfonline.comcore.ac.uk For example, in the synthesis of a sulfur-bridged analogue of bosseopentaenoic acid, HPLC was used to confirm the purity of a key intermediate derived from this compound. core.ac.uk
Table 3: Chromatographic Purity of this compound
| Technique | Purity Specification | Reference |
|---|---|---|
| GC | ≥94 % | avantorsciences.comthermofisher.com |
| GC-FID | 94 % - Min | labproinc.comlabscoop.com |
Spectroscopic Methods (e.g., IR, UV-Vis, Fluorescence) for Functional Group Analysis and Reaction Monitoring
Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. copbela.orgspecac.com The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. avantorsciences.comthermofisher.com Key absorptions include the C≡C-H stretch of the terminal alkyne, the C=O stretch of the ester, and the C-O stretch. libretexts.orglibretexts.org The presence of these specific bands provides strong evidence for the structure of this compound. avantorsciences.comthermofisher.com
UV-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy are also employed in research involving this compound, particularly when it is incorporated into larger, conjugated systems or used in the synthesis of fluorescent molecules. rsc.orgsemanticscholar.org For instance, after reacting this compound to form a starch ester and subsequently attaching a fluorescent dye via a "click" reaction, fluorescence spectroscopy was used to confirm the success of the labeling. rsc.org The sample was excited at a specific wavelength, and the emission spectrum was recorded to detect the characteristic fluorescence of the attached dye. rsc.org
Table 4: Spectroscopic Data for this compound
| Technique | Feature | Wavenumber/Wavelength | Reference |
|---|---|---|---|
| Infrared (IR) | C≡C-H stretch | ~3300 cm⁻¹ | copbela.org |
| C=O stretch | ~1735 cm⁻¹ | specac.comlibretexts.org | |
| C-O stretch | ~1200 cm⁻¹ | specac.com | |
| Refractive Index | n²⁰/D | 1.4330 to 1.4350 | avantorsciences.comthermofisher.com |
| Fluorescence (of a derivative) | Excitation Max (Alexa Fluor 488) | 495 nm | rsc.org |
| Emission Max | 520 nm | rsc.org |
X-ray Absorption Spectroscopy for Coordination Chemistry Studies
While less common for the direct analysis of this compound itself, X-ray Absorption Spectroscopy (XAS) and related techniques like X-ray Fluorescence Spectroscopy (XRF) can be relevant in studies where this compound or its derivatives are involved in coordination chemistry with metal centers. vwr.comvwr.com These techniques provide information about the electronic structure and local coordination environment of the metal atom, which can be crucial for understanding catalytic processes or the properties of organometallic complexes derived from this compound.
Future Research Directions and Emerging Applications
Exploration of Novel Reaction Pathways for Methyl 5-hexynoate
The reactivity of the terminal alkyne in this compound is central to its utility, and ongoing research focuses on discovering and optimizing new synthetic transformations. A primary area of investigation involves metal-catalyzed coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a well-established method utilizing this compound. nih.gov Research has demonstrated the successful coupling of this compound with various substituted aromatic bromides using palladium and copper co-catalysis. nih.govacs.org These reactions are fundamental in synthesizing complex molecules, including new alkenyldiarylmethane (ADAM) non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govacs.org
Future research is aimed at developing more efficient, sustainable, and selective catalytic systems. This includes exploring palladium-free coupling reactions to reduce cost and metal contamination in final products. wipo.int One emerging strategy involves using only a copper catalyst to mediate the coupling between N-(4-chloro-2-iodo-phenyl)-1,3-benzothiazole-6-sulfonamide and this compound, a key step in the synthesis of pharmaceutical intermediates like Lanifibranor. wipo.intgoogle.com Additionally, investigations into substrate and catalyst-controlled regioselective and chemo-switchable annulations are expanding the synthetic toolbox, allowing for the creation of complex polyheterocyclic arenes from cyclic aryliodoniums and this compound. acs.org
Further research is also focused on other transformations of the alkyne group, such as hydrostannation to yield vinyl stannanes, which are valuable intermediates for subsequent Stille coupling reactions. nih.gov The development of enantioselective reactions, such as lipase-catalyzed lactonization of derivatives like methyl 6-phenyl-4-hydroxy-5-hexynoate, opens pathways to chiral building blocks for synthesizing biologically active natural products. tandfonline.com
| Reaction Type | Catalyst/Reagents | Reactant Type | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | PdCl₂(PPh₃)₂, Cu(I)I, Et₃N | Aromatic Bromides | Aryl-alkynes | nih.gov |
| Palladium-Free Coupling | Copper Catalyst | N-(4-chloro-2-iodo-phenyl)-1,3-benzothiazole-6-sulfonamide | Lanifibranor Intermediate | wipo.int |
| Chemo-Switchable Annulation | Pd(PPh₃)₂Cl₂/CuI or Pd(dppf)Cl₂/CuI | Cyclic Aryliodoniums | Polyheterocyclic Arenes | acs.org |
| Hydrostannation | Bu₃SnH, Pd(PPh₃)₄ | Aryl-alkynes | Vinyl Stannanes | nih.gov |
| Enantioselective Lactonization* | Lipase | Racemic Hydroxy Ester | Optically Active Lactone | tandfonline.com |
*Note: This reaction uses a derivative of this compound (methyl 6-phenyl-4-hydroxy-5-hexynoate).
Advanced Applications in Targeted Drug Delivery Systems
The terminal alkyne of this compound is an ideal handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). jocpr.comijpsjournal.com This bioorthogonal reaction allows for the efficient and specific conjugation of molecules in complex biological environments, a feature that is revolutionizing targeted drug delivery. jocpr.comfrontiersin.org
One promising application is the synthesis of antibody-drug conjugates (ADCs) and peptide-drug conjugates. frontiersin.org For instance, researchers have used derivatives of this compound to link the chemotherapeutic drug doxorubicin (B1662922) (DOX) to a PD-L1-targeting polypeptide. frontiersin.orgfrontiersin.org This conjugate, PPA1-DOX, is designed to deliver the cytotoxic agent specifically to cancer cells overexpressing the PD-L1 receptor, potentially enhancing antitumor activity and reducing systemic toxicity. frontiersin.orgfrontiersin.org The synthesis involves converting this compound into an acyl hydrazide, which then forms an acid-sensitive hydrazone linker with doxorubicin. frontiersin.org The terminal alkyne is then available for clicking onto an azide-modified targeting peptide. frontiersin.org
This compound is also instrumental in functionalizing nanoparticles for drug delivery. jocpr.comnih.gov Its derivative, pentafluorophenyl 5-hexynoate, has been used to create octa(3-(5-hexynamido)propyl) POSS (octapropargyl POSS), a scaffold for building nanoglobular structures. nih.gov These nanostructures can be further functionalized via click chemistry with targeting ligands (like cRGD peptides) and imaging agents, creating targeted theranostic agents. nih.gov Similarly, dextran-based host polymers have been synthesized by grafting on a PEG spacer terminated with an alkyne group derived from 5-hexynoic acid, which is then "clicked" with an azide-modified beta-cyclodextrin (B164692) for creating host-guest drug delivery systems. researchgate.net
Integration into Advanced Materials Science for Smart Polymers and Coatings
The polymerization and cross-linking capabilities of this compound and its derivatives are being harnessed to create advanced materials with tunable properties. The alkyne functionality provides a site for polymerization or for post-polymerization modification via click chemistry, leading to the development of smart polymers and functional coatings.
Researchers have synthesized alkyne-functionalized elastomers by first reacting serinol with this compound to create an alkyne-functionalized monomer. researchgate.net This monomer is then incorporated into a polyester (B1180765) backbone through melt polycondensation. researchgate.net The resulting poly(alkyne serinol) prepolymers contain pendant alkyne groups that can be rapidly cross-linked using thiol-yne click chemistry under UV irradiation, forming a soft elastomer. researchgate.net This method avoids toxic catalysts and allows for precise control over the cross-linking density, which in turn dictates the mechanical properties of the final material. researchgate.net
In another approach, a new 3-azido-1-propyne derivative, t-butyl 4-azido-5-hexynoate (tBuAH), was synthesized and polymerized through both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Huisgen cycloaddition. mdpi.comresearchgate.net These methods produce dense 1,2,3-triazole polymers. mdpi.com The ability to control the polymerization reaction (e.g., catalyst choice or solvent in Huisgen cycloaddition) influences the polymer structure, specifically the ratio of 1,4- and 1,5-disubstituted triazole units, which affects the material's properties. mdpi.comresearchgate.net Such polymers with a high density of functional triazole rings are being explored for various advanced applications.
Bioimaging and Sensing Applications
The ability to attach probes to biomolecules with high specificity makes this compound a valuable tool in bioimaging and the development of chemical sensors. Its terminal alkyne group can be readily conjugated to reporter molecules like fluorophores or affinity tags using click chemistry.
This compound has been described as a reagent for creating activity-based probes. cenmed.com For example, it is used in probes for 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in inflammatory diseases. cenmed.com The alkyne group allows for the subsequent attachment of a reporter tag after the probe has bound to its enzyme target, enabling visualization or isolation of the active enzyme.
In the field of fluorescent imaging, derivatives of this compound are used to create fluorescent labels. A carboxylic acid-functionalized 1,3a,6a-Triazapentalene (TAP) derivative was prepared via coupling with this compound, followed by hydrolysis. researchgate.net These compact fluorescent dyes can be conjugated to small drug molecules to visualize their distribution in cells without significantly altering the parent molecule's biological activity. researchgate.net Furthermore, this compound derivatives are used to construct larger imaging agents. For instance, nanoglobular MRI contrast agents have been self-assembled using a host-guest system built on a POSS core functionalized with alkyne groups from a hexynoate derivative, demonstrating its role in multimodal imaging probe synthesis. nih.gov
High-Throughput Screening Methodologies Utilizing this compound Chemistry
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, and this compound chemistry is proving to be highly enabling for these platforms. ijpsjournal.comgoogle.com The alkyne group provides a reliable anchor for immobilizing molecules onto surfaces or for labeling in solution-based assays.
One key application is in the discovery of ligands for RNA targets. nih.govnih.gov For example, 6′-N-5-hexynoate kanamycin (B1662678) A, a derivative of the aminoglycoside antibiotic, has been synthesized and immobilized on azide-functionalized agarose (B213101) beads via click chemistry. nih.gov These beads are then used to screen RNA hairpin libraries to identify specific RNA-ligand interactions. nih.gov This approach has been used to study molecules that target the RNA repeats responsible for myotonic dystrophy. mdpi.comgoogle.com The hexynoate linker is crucial for attaching the small molecule to a solid support for the screening process. nih.gov
Furthermore, alkyne derivatives of fatty acids, such as sodium 5-hexynoate, are used in chemical proteomics for the high-throughput profiling of post-translational modifications (PTMs). acs.org These alkyne-tagged metabolic precursors are incorporated into cellular proteins by biosynthetic machinery. acs.org Following cell lysis, the alkyne-labeled proteins can be "clicked" to a reporter tag (e.g., biotin) for enrichment and subsequent identification and quantification by mass spectrometry. acs.org This strategy facilitates large-scale screening of proteoforms and the identification of new candidate proteins with specific modifications. acs.org
| HTS Application Area | Role of this compound Derivative | Example | Outcome | Reference |
|---|---|---|---|---|
| RNA-Ligand Discovery | Immobilization of small molecules for affinity selection | 6′-N-5-hexynoate kanamycin A immobilized on agarose beads | Identification of RNA hairpins that bind to the kanamycin derivative | nih.gov |
| Drug-Target Identification | Creation of lipid probes for binding assays | Modified lipid probes for Fluorescence Polarization (FluoPol) assays | Discovery of protein ligands and profiling drug-lipid binding protein interactions | google.com |
| Chemical Proteomics | Metabolic labeling of proteins with alkyne tags | Sodium 5-hexynoate used to label acetylated proteins | Enrichment and identification of acetylated proteins and their modification sites | acs.org |
Q & A
Q. What are the standard synthetic routes and characterization methods for Methyl 5-hexynoate?
this compound is typically synthesized via esterification of 5-hexynoic acid with methanol under acid catalysis. A reported method involves reacting serinol with this compound under nitrogen, followed by purification via flash chromatography (ethyl acetate/methanol) . Characterization includes:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm ester formation and alkyne functionality (e.g., δ ~2.2 ppm for terminal alkyne protons) .
- Chromatography : TLC and HPLC to verify purity.
- Yield optimization : Recrystallization from ethyl acetate improves purity (50% yield in reported protocols) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves must be inspected before use and removed without touching outer surfaces .
- Ventilation : Work in a fume hood to avoid inhalation risks.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. What are the primary biochemical or organic chemistry applications of this compound?
- Click chemistry : The terminal alkyne group enables Huisgen cycloaddition with azides for bioconjugation (e.g., immobilizing ligands on azide-functionalized resins) .
- Fluorescent probes : Derivatives like TAMRA-labeled analogs are used to study RNA hairpin-ligand interactions via fluorescence assays .
Q. How should researchers conduct a literature review on this compound?
- Search strategies : Use databases (PubMed, SciFinder) with keywords: "this compound," "5-hexynoic acid derivatives," and CAS No. (if available). Filter for synthesis, characterization, and applications .
- Systematic approaches : Narrow broad questions (e.g., "reactivity of alkynoates") to specific subdomains (e.g., "kinetics of alkyne-azide cycloadditions") .
Advanced Research Questions
Q. How can reaction yields of this compound derivatives be optimized?
-
Variables to test :
Variable Impact Catalyst (e.g., DMAP vs. H₂SO₄) Affects esterification efficiency Solvent polarity Influences recrystallization purity Reaction time Prolonged durations may reduce side products -
Methodology : Design a factorial experiment to isolate optimal conditions. Use ANOVA to analyze yield differences .
Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula.
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations, critical for distinguishing regioisomers .
- X-ray crystallography : Provides definitive structural data for novel derivatives (if crystals are obtainable).
Q. How should contradictory data in catalytic efficiency studies be addressed?
- Root-cause analysis : Check for batch variability in reagents, instrument calibration, or environmental factors (humidity, temperature).
- Replication : Repeat experiments under standardized conditions. Use peer review frameworks to assess methodological rigor (e.g., adherence to protocols in ).
Q. What interdisciplinary applications leverage this compound’s alkyne functionality?
- Materials science : Functionalizing polymers for conductive materials.
- Chemical biology : Tagging biomolecules for imaging (e.g., TAMRA-labeled probes) .
- Methodological integration : Combine synthetic chemistry with computational docking studies to predict ligand-binding affinities.
Q. How can computational models enhance experimental design for this compound-based reactions?
Q. What frameworks support systematic reviews of this compound’s environmental or toxicological profiles?
- PRISMA guidelines : For transparent reporting of literature search and inclusion criteria.
- Data extraction : Use tools like Covidence to manage metadata. Prioritize studies with robust exposure assessments (e.g., EPA/ECHA hazard classifications) .
Q. Tables for Methodological Reference
Table 1 : Key NMR Peaks for this compound
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| CH₃ (ester) | 3.65 | Singlet | OCH₃ |
| ≡C-H | 2.20 | Triplet | Terminal alkyne |
Table 2 : Search Strings for Systematic Reviews
| Database | Query |
|---|---|
| PubMed | "this compound" AND (synthesis OR characterization) |
| SciFinder | CAS No. + "applications" |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
